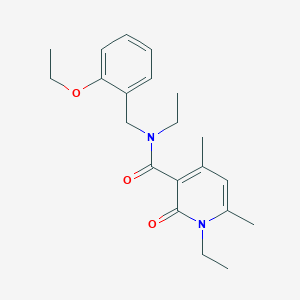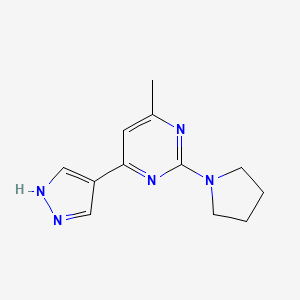![molecular formula C16H24N2O5 B3817763 (3aS*,6aS*)-2-(cyclopropylcarbonyl)-5-(isobutoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3817763.png)
(3aS*,6aS*)-2-(cyclopropylcarbonyl)-5-(isobutoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The simplest member of the pyrrole family is pyrrole itself, a compound with molecular formula C4H5N. Pyrroles are heterocyclic compounds, and are colorless volatile liquids that darken readily upon exposure to air, and are usually purified by distillation immediately before use .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Another common method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a carbonyl compound to form a pyrrole .Molecular Structure Analysis
The pyrrole ring is aromatic, as it contains 6 π-electrons, which fulfills Hückel’s rule. The nitrogen atom contributes one pair of its valence electrons to the aromatic ring. Pyrroles are more basic and less nucleophilic than pyridines due to the electron donation of the nitrogen lone pair into the aromatic system .Chemical Reactions Analysis
Pyrroles undergo electrophilic substitution reactions at the 2-position, due to the increased electron density at this position. Common reactions include halogenation, nitration, sulfonation, and acylation .Physical And Chemical Properties Analysis
Pyrroles are typically colorless, volatile liquids that darken upon exposure to air. They have a characteristic odor, are slightly soluble in water, and mix well with most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Research into pyrrole derivatives continues due to their wide range of biological activities. They are found in many natural products and pharmaceuticals, including antibiotics, anticancer drugs, and anti-inflammatory agents . Future research will likely focus on developing new synthetic methods and exploring their biological activities.
properties
IUPAC Name |
(3aS,6aS)-2-(cyclopropanecarbonyl)-5-(2-methylpropoxycarbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-10(2)7-23-15(22)18-6-12-5-17(13(19)11-3-4-11)8-16(12,9-18)14(20)21/h10-12H,3-9H2,1-2H3,(H,20,21)/t12-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZCLLLPBBMEN-LRDDRELGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CC2CN(CC2(C1)C(=O)O)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,6aS*)-2-(cyclopropylcarbonyl)-5-(isobutoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-[(1-{1-[4-(methylamino)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B3817680.png)
![{1-methyl-1-[1-(1-{2-[(4-methylphenyl)thio]propanoyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3817685.png)
![2-methyl-8-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3817699.png)
![1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B3817700.png)
![2-(1-{[1-(1-benzothien-2-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3817706.png)
![(1R*,5S*)-6-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3817711.png)

![N-ethyl-6-(4-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B3817742.png)
![N-[3-(3-ethylphenoxy)propyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3817747.png)

![4-methoxy-N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]-4-methylpentan-2-amine](/img/structure/B3817760.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3817771.png)

![6-isopropyl-1-methyl-3-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B3817785.png)